Orthosilicate

説明

Structure

3D Structure

特性

CAS番号 |

17181-37-2 |

|---|---|

分子式 |

SiO4(4−) O4Si-4 |

分子量 |

92.08 g/mol |

IUPAC名 |

silicate |

InChI |

InChI=1S/O4Si/c1-5(2,3)4/q-4 |

InChIキー |

BPQQTUXANYXVAA-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-] |

正規SMILES |

[O-][Si]([O-])([O-])[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Orthosilicates: Definition, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthosilicates, a fundamental class of silicate compounds. It details their defining chemical structure, presents key physicochemical data, outlines the experimental methods used for their characterization, and illustrates important chemical processes through structured diagrams.

Definition and Core Concepts

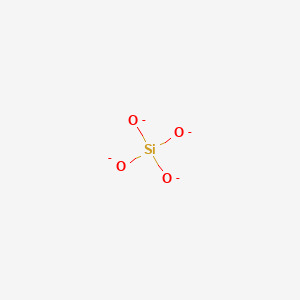

Orthosilicates are a class of chemical compounds containing the discrete orthosilicate anion, [SiO₄]⁴⁻, or its corresponding esters.[1][2] In mineralogy, they are also known as nesosilicates (from the Greek nēsos, meaning island), a name that aptly describes their fundamental structural characteristic: isolated silica tetrahedra.[3][4][5][6]

The this compound anion is the conjugate base of the extremely weak orthosilicic acid (H₄SiO₄).[1] These compounds are foundational to geochemistry, forming essential minerals in the Earth's crust and mantle.[2][3] They also play a significant role in materials science, particularly as precursors in the synthesis of silica-based materials.[7]

Classification of Silicates

Silicate minerals are classified based on the degree of polymerization of the [SiO₄]⁴⁻ tetrahedra—specifically, how many oxygen atoms are shared between adjacent tetrahedra. Orthosilicates represent the simplest class, with zero shared oxygen atoms.[4][8] This structural distinction underpins their unique properties compared to more complex silicates like pyrosilicates (paired tetrahedra) or inosilicates (chains of tetrahedra).[6][8]

Caption: Logical relationship of silicate classes based on tetrahedral polymerization.

Chemical Structure of the this compound Anion

The defining feature of all orthosilicates is the [SiO₄]⁴⁻ anion.[9] Its structure is a regular tetrahedron with a central silicon atom covalently bonded to four oxygen atoms at the vertices.[3][10] This specific geometry arises from the sp³ hybridization of the silicon atom.[3][9]

-

Central Atom: Silicon (Si)

-

Coordinating Atoms: Four Oxygen (O)

-

Geometry: Tetrahedral[10]

-

Net Charge: -4

In mineral structures, these isolated tetrahedra are linked by interstitial metal cations (e.g., Mg²⁺, Fe²⁺, Zr⁴⁺), which provide charge balance and hold the structure together.[3][5] In organic esters, such as tetraethyl this compound (TEOS), the oxygen atoms are covalently bonded to organic groups and are formally neutral.[1][10]

Quantitative Structural Data

The precise bond lengths and angles within the this compound tetrahedron can vary slightly depending on the surrounding cations and crystal packing forces. However, they are generally consistent across different compounds.

| Parameter | Typical Value | Reference |

| Si-O Bond Length | 162 pm | [1][10] |

| O-Si-O Bond Angle | ~109.5° | [3][9] |

Key this compound Compounds: Data Overview

Orthosilicates are found as both naturally occurring minerals and synthetic compounds. The tables below summarize key quantitative data for prominent examples.

This compound Minerals

Olivine, garnet, and zircon are among the most significant rock-forming this compound minerals.[2][11]

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) | Key Features |

| Olivine | (Mg,Fe)₂SiO₄ | Orthorhombic | 6.5 - 7.0 | 3.2 - 4.4 | Major upper mantle component; complete solid solution between forsterite (Mg) and fayalite (Fe).[12][13][14][15] |

| Garnet | X₃Y₂(SiO₄)₃ ¹ | Isometric | 6.5 - 7.5 | 3.5 - 4.3 | Common in metamorphic rocks; wide compositional variety.[6][12] |

| Zircon | ZrSiO₄ | Tetragonal | 7.5 | 4.6 - 4.7 | Highly durable; used in geochronology due to incorporation of uranium.[3][16] |

¹ X = Ca, Mg, Fe²⁺, Mn²⁺; Y = Al, Fe³⁺, Cr³⁺

Organic this compound Esters

Tetraalkoxysilanes are esters of orthosilicic acid and are vital precursors in materials science, particularly for sol-gel processes.[3]

| Compound | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Application |

| Tetramethyl this compound | TMOS | Si(OCH₃)₄ | 152.22 | 121 - 122 | Silica precursor, reagent.[3] |

| Tetraethyl this compound | TEOS | Si(OC₂H₅)₄ | 208.33 | 168 - 169 | Silica precursor for sol-gel, crosslinking agent.[3][17][18] |

Experimental Protocols

Structural Determination: Single-Crystal X-ray Diffraction

The definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of crystalline orthosilicates is single-crystal X-ray crystallography.[7][18][19]

Objective: To determine the three-dimensional electron density map of a crystal, from which the positions of atoms can be inferred.

Methodology:

-

Crystal Selection and Mounting: A high-quality single crystal (typically < 0.1 mm, free of cracks and defects) is selected under a microscope.[18] The crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.

-

X-ray Generation: A monochromatic beam of X-rays (e.g., Cu Kα, λ = 1.5418 Å) is generated and directed at the crystal.[20]

-

Data Collection: The crystal is rotated, and as specific crystallographic planes satisfy the Bragg condition (nλ = 2d sinθ), the X-ray beam is diffracted. A detector records the position and intensity of thousands of these diffracted reflections.[18]

-

Structure Solution: The collected diffraction pattern is mathematically processed. The phases of the diffracted waves, which are lost during measurement, are determined using computational methods (e.g., direct methods or Patterson functions). This allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data. Atomic positions, site occupancies, and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns, minimizing the R-factor (a measure of agreement).[18]

Synthesis Protocol: Sol-Gel Synthesis of Silica from TEOS

The sol-gel process is a versatile method for producing silica materials (e.g., nanoparticles, gels, coatings) from an this compound precursor like TEOS.[1][21] The process involves two primary reactions: hydrolysis and condensation.[9]

Objective: To synthesize amorphous silica (SiO₂) nanoparticles via the base-catalyzed hydrolysis and condensation of tetraethyl this compound (TEOS).

Materials:

-

Tetraethyl this compound (TEOS)

-

Ethanol (or other alcohol solvent)

-

Deionized Water

-

Ammonium Hydroxide (NH₄OH) as a catalyst

Methodology:

-

Solution Preparation: A solution of ethanol and deionized water is prepared in a reaction vessel.

-

Catalyst Addition: Ammonium hydroxide is added to the alcohol-water solution to raise the pH to an alkaline level (typically 10-11), which catalyzes the reaction.[21]

-

Precursor Addition (Hydrolysis): TEOS is added dropwise to the stirred solution. The TEOS molecules undergo hydrolysis, where the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH).[1][21]

-

Condensation and Growth: The resulting silanol monomers (Si(OH)₄) and their partially hydrolyzed counterparts undergo condensation reactions. This forms siloxane (Si-O-Si) bridges, releasing water or ethanol and leading to the nucleation and growth of silica particles.[9]

-

Aging: The reaction mixture is aged (e.g., for 24 hours) to allow for the completion of particle growth.[21]

-

Separation and Washing: The resulting silica nanoparticles are separated from the solution via centrifugation and washed (typically with ethanol) to remove unreacted precursors and byproducts.

Caption: Workflow for the synthesis of silica nanoparticles via the sol-gel method.

References

- 1. sanfanchem.com [sanfanchem.com]

- 2. hazen.carnegiescience.edu [hazen.carnegiescience.edu]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. fkf.mpg.de [fkf.mpg.de]

- 8. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]

- 9. Collection - Hydrolysis and Condensation of Tetraethyl this compound at the AirâAqueous Interface: Implications for Silica Nanoparticle Formation - ACS Applied Nano Materials - Figshare [figshare.com]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. geo.libretexts.org [geo.libretexts.org]

- 12. quora.com [quora.com]

- 13. Olivine [science.smith.edu]

- 14. Olivine-group minerals [chembk.com]

- 15. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]

- 16. 7 Garnet, Olivine, and Other Isolated Tetrahedral Silicates – Optical Mineralogy [optical.minpet.org]

- 17. m.youtube.com [m.youtube.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 21. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to Tetraethyl Orthosilicate (TEOS)

For Researchers, Scientists, and Drug Development Professionals

Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is a fundamental precursor in silica chemistry and materials science. Its predictable hydrolysis and condensation reactions make it a cornerstone for the synthesis of silica-based materials, ranging from nanoparticles and thin films to aerogels and ceramics. This guide provides an in-depth overview of the core properties of TEOS, detailed experimental protocols for its use in sol-gel processes, and visualizations of the underlying chemical pathways.

Core Properties of Tetraethyl this compound

TEOS is a colorless liquid with a mild, alcohol-like odor.[1][2] It is the ethyl ester of orthosilicic acid and is widely utilized as a silicon source in various chemical processes.[3][4][5] Its utility stems from its ability to undergo controlled hydrolysis and condensation to form silicon dioxide (silica).[3][4]

Physical and Chemical Properties

The key physical and chemical properties of TEOS are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties of TEOS

| Property | Value | References |

| Chemical Formula | Si(OC₂H₅)₄ or C₈H₂₀O₄Si | [1][6][7][8] |

| Molecular Weight | 208.33 g/mol | [1][7][8][9][10] |

| Appearance | Colorless liquid | [1][2][4][9][10] |

| Odor | Mild, sweet, alcohol-like | [1][2] |

| Density (at 20°C) | 0.933 g/mL | [4][7][8][11] |

| Boiling Point | 165-169 °C | [1][2][7][12] |

| Melting Point | -77 to -85 °C | [2][9][10][11][13] |

| Solubility in Water | Practically insoluble; reacts slowly | [1][2][14] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [1][12][14] |

Table 2: Optical and Other Properties of TEOS

| Property | Value | References |

| Refractive Index (n20/D) | 1.382 - 1.384 | [1][6][7][9] |

| Vapor Pressure (at 20°C) | <1 mmHg to 1.5 Torr | [1][2][7][14][15] |

| Vapor Density (air=1) | 7.2 | [2][7][11] |

| Viscosity (at 20°C) | ~0.75 mPa·s | [1] |

| Flash Point | 45-46 °C (closed cup) | [1][7][13] |

The Sol-Gel Process: Hydrolysis and Condensation of TEOS

The most prominent application of TEOS is in the sol-gel process, a versatile method for creating solid materials from a chemical solution.[16][17] This process involves two primary reactions: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OC₂H₅) of TEOS are replaced by hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.[3][4]

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

-

Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol.[3] This polymerization process leads to the formation of a three-dimensional silica network, transitioning the solution from a liquid "sol" to a solid "gel".[16][17]

The kinetics of these reactions are highly sensitive to factors such as pH, water-to-TEOS ratio, solvent, and temperature, which in turn allows for precise control over the properties of the final silica material.[4]

Signaling Pathway for TEOS Hydrolysis and Condensation

Caption: TEOS hydrolysis and condensation pathway.

Experimental Protocols

The following are detailed methodologies for conducting acid- and base-catalyzed sol-gel synthesis using TEOS. These protocols are foundational and can be adapted for specific applications, such as the synthesis of nanoparticles, coatings, or bulk gels.

Acid-Catalyzed Sol-Gel Synthesis

This protocol is a general procedure for creating a silica gel under acidic conditions. Acid catalysis typically leads to the formation of linear or randomly branched polymer-like chains, resulting in a fine-textured gel.

Materials:

-

Tetraethyl this compound (TEOS)

-

Ethanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pipettes

Procedure:

-

Solution Preparation: In a round-bottom flask, combine 30 mL of TEOS and 31 mL of ethanol. Place the flask on a magnetic stirrer and begin brisk agitation.

-

Catalyst Addition: In a separate beaker, prepare the acidic water solution by adding 3-4 drops of concentrated HCl to 38 mL of deionized water. This results in a molar ratio of TEOS to water of approximately 1:16, with excess water used to drive the reaction to completion.

-

Hydrolysis: While stirring the TEOS/ethanol solution, slowly add the acidic water solution. The mixture may initially be immiscible but will become homogeneous with continued stirring.

-

Gelation: Cover the flask to prevent evaporation and continue stirring. The time required for gelation can vary from hours to days depending on the specific conditions. For this protocol, gelation can be observed by placing portions of the sol in test tubes. Some can be placed in a drying oven at 60°C to accelerate gelation, while others are left at room temperature.

-

Aging and Drying: Once the gel has formed (it no longer flows when the container is tilted), it should be aged. The aging process strengthens the silica network. Following aging, the gel can be dried to remove the solvent. Evaporation at ambient or slightly elevated temperatures will produce a xerogel.

Base-Catalyzed Sol-Gel Synthesis (Stöber Method)

The Stöber method is a widely used base-catalyzed process for synthesizing monodisperse spherical silica nanoparticles.[1][2] Ammonia is typically used as the catalyst, which promotes a higher condensation rate, leading to the formation of discrete, highly cross-linked particles.

Materials:

-

Tetraethyl this compound (TEOS)

-

Ethanol (anhydrous)

-

Deionized water

-

Ammonium hydroxide (NH₄OH), 29% aqueous solution

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders or syringes

Procedure:

-

Reaction Mixture Preparation: In a beaker, combine 73.8 mL of ethanol, 10.8 mL of deionized water, and 9.8 mL of ammonium hydroxide.[12] Stir the mixture to ensure it is homogeneous.

-

TEOS Addition: While vigorously stirring the ethanol/water/ammonia mixture, add 5.6 mL of TEOS all at once.[12] A milky white suspension will form, indicating the nucleation and growth of silica particles.

-

Reaction: Continue stirring the reaction mixture for at least 12 hours at room temperature to allow for complete reaction and particle growth.[12]

-

Particle Collection and Washing: The resulting silica nanoparticles can be collected by centrifugation. To purify the particles, they should be washed multiple times by redispersing them in ethanol and centrifuging again. This process is repeated with deionized water until the pH of the supernatant is neutral (~7).[12]

-

Drying: After the final washing step, the silica nanoparticles can be dried in an oven to obtain a fine white powder.

Experimental Workflow for Silica Nanoparticle Synthesis

Caption: A typical workflow for sol-gel synthesis of silica nanoparticles.

Applications in Research and Drug Development

The versatility of TEOS as a silica precursor has led to its use in a wide array of applications relevant to researchers and drug development professionals:

-

Drug Delivery: Silica nanoparticles synthesized from TEOS are explored as carriers for targeted drug delivery. Their porous structure can be loaded with therapeutic agents, and their surface can be functionalized for specific targeting.

-

Biomaterials and Coatings: TEOS is used to create biocompatible silica coatings on implants and to fabricate scaffolds for tissue engineering.

-

Cross-linking Agent: It serves as a cross-linking agent in the formulation of silicone polymers and hydrogels.[1][4]

-

Chromatography: Silica gels derived from TEOS are the stationary phase in many forms of chromatography, essential for the purification and analysis of pharmaceuticals.

-

Aerogel Production: TEOS is a common precursor for the production of silica aerogels, which have applications in thermal insulation and as drug delivery matrices.[4][13]

Safety Considerations

TEOS is a flammable liquid and vapor.[2] It can cause serious eye irritation and respiratory tract irritation.[2] It may also be harmful if inhaled.[1] Therefore, it should be handled in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Containers should be kept tightly closed and stored in a cool, dry place away from sources of ignition.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Stöber process - Wikipedia [en.wikipedia.org]

- 3. Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling | Semantic Scholar [semanticscholar.org]

- 4. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - Monitoring tetraethoxysilane hydrolysis/condensation in solutions with low alcoholic content by infrared spectroscopy - SciELO journals - Figshare [scielo.figshare.com]

- 8. mdpi.com [mdpi.com]

- 9. A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method | Semantic Scholar [semanticscholar.org]

- 10. sanfanchem.com [sanfanchem.com]

- 11. mse.iastate.edu [mse.iastate.edu]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. researchgate.net [researchgate.net]

- 14. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 15. studylib.net [studylib.net]

- 16. researchgate.net [researchgate.net]

- 17. is.muni.cz [is.muni.cz]

understanding orthosilicate hydrolysis and condensation reactions

An In-depth Technical Guide to Orthosilicate Hydrolysis and Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrolysis and condensation are fundamental chemical processes pivotal in materials science, nanotechnology, and increasingly, in drug delivery systems. The ability to control these reactions allows for the precise synthesis of silica-based materials with tailored porosity, particle size, and surface chemistry. This technical guide provides a comprehensive overview of the core principles governing this compound hydrolysis and condensation, with a particular focus on tetraethyl this compound (TEOS) as a model precursor. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage silica's unique properties.

Core Chemical Principles

The transformation of this compound esters, such as TEOS, into a silica network occurs via a two-step sol-gel process: hydrolysis and condensation.[1]

1. Hydrolysis: In the initial step, the alkoxy groups (-OR) of the silicon precursor are replaced with hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.[1]

-

Equation: Si(OR)₄ + 4H₂O ⇌ Si(OH)₄ + 4ROH

2. Condensation: Subsequently, the resulting silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[1] This polymerization process leads to the formation of a three-dimensional silica network.

-

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH

The kinetics and mechanism of these reactions are highly dependent on several factors, which in turn dictate the structure and properties of the final silica material.[2]

Factors Influencing Reaction Kinetics and Silica Structure

The morphology of the resulting silica, ranging from linear polymer-like chains to discrete colloidal particles, is determined by the relative rates of hydrolysis and condensation.[3] These rates are influenced by a variety of experimental parameters.

| Factor | Effect on Hydrolysis and Condensation | Resulting Silica Structure |

| pH | Acid-catalyzed (pH < 7): Hydrolysis is rapid, while condensation is slow. The reaction proceeds via an electrophilic mechanism.[1] Base-catalyzed (pH > 7): Condensation is faster than hydrolysis. The reaction proceeds via a nucleophilic mechanism.[1] | Acidic conditions: Tend to form weakly branched, linear, or randomly branched polymers ("polymeric" gels).[1][4] Basic conditions: Favor the formation of highly branched, particulate, or colloidal structures ("colloidal" gels).[1] |

| Water-to-Silicate Ratio (H₂O/Si) | A higher ratio generally increases the rate of hydrolysis.[5] A molar ratio of at least 2 is required for minimal hydrolysis for gelation.[4] | Low ratios under acidic conditions lead to weakly branched networks.[1] High ratios under basic conditions produce smooth colloidal particles.[1] |

| Catalyst | The type of catalyst (e.g., HCl, NH₃, NaOH) significantly affects the reaction rates and mechanisms.[2] Ammonia is a common catalyst for producing silica particles.[6] | Acid catalysts generally lead to linear structures, while base catalysts result in more branched structures.[2] |

| Solvent | The polarity and hydrogen-bonding characteristics of the solvent affect reaction kinetics and particle size.[6][7] For primary alcohols, an increase in molecular weight generally leads to an increased initial hydrolysis rate and larger particle size.[6][7] | The use of different solvents can influence the size and polydispersity of the resulting silica nanoparticles.[6] For instance, methanol can lead to the highest hydrolysis rate and the smallest particle size.[7] |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation.[5][8] | Temperature control is crucial for reproducible synthesis and to control particle growth.[8] |

| Precursor Concentration | Higher precursor concentrations can favor condensation reactions.[4] | Lower precursor concentrations tend to favor hydrolysis over polymerization, resulting in smaller polymer sizes.[4] |

Quantitative Analysis of Reaction Kinetics

The study of reaction kinetics provides valuable insights into the mechanisms of hydrolysis and condensation.

| Parameter | Conditions | Value | Source |

| Activation Energy (Polymerization) | Initial phase (first 40 min) | 29.52 ± 2.28 kJ/mol | [9] |

| Activation Energy (Condensation) | Forward reaction (273–293 K) | 55.0 kJ/mol | [8] |

| Activation Energy (Condensation) | Reverse reaction (273–293 K) | 58.6 kJ/mol | [8] |

| Activation Energy (Condensation) | Forward reaction (>293 K) | 6.1 kJ/mol | [8] |

| Activation Energy (Condensation) | Reverse reaction (>293 K) | 7.3 kJ/mol | [8] |

| Reaction Order (Polymerization) | Not specified | 3 | [9] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of silica materials.

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol is a generalized representation of the widely used Stöber method for synthesizing silica nanoparticles.

-

Preparation of Reaction Mixture: In a suitable reaction vessel, a mixture of ethanol, deionized water, and a catalyst (commonly ammonia) is prepared.[6]

-

Introduction of Precursor: Tetraethyl this compound (TEOS) is added to the stirred solution.[6] The concentrations of reactants can be varied to control particle size. For example, TEOS concentration can range from 0.01-0.2 mol/dm³, water from 5-20 mol/dm³, and ammonia from 0.2-1.5 mol/dm³.[10]

-

Reaction: The reaction is allowed to proceed at a constant temperature (e.g., 25-45°C) for a specified duration, during which hydrolysis and condensation occur, leading to the formation of silica nanoparticles.[5]

-

Particle Recovery: The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.

-

Characterization: The size and morphology of the nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[11]

Protocol 2: Kinetic Analysis of TEOS Hydrolysis by Gas Chromatography (GC)

This protocol outlines a method for studying the kinetics of TEOS hydrolysis.

-

Reaction Setup: The hydrolysis reaction of TEOS is initiated in a controlled temperature environment, typically in an alcohol solvent with an acid or base catalyst.[12]

-

Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching and Extraction: The reaction in the aliquot is quenched, and the components are extracted. One method involves an extract-freeze separate technique.[5]

-

GC Analysis: The extracted sample is analyzed by Gas Chromatography (GC) to determine the concentration of the reactants (TEOS, water) and products (ethanol).[12] n-Propanol can be used as a solvent to improve the accuracy of the ethanol analysis.[12]

-

Data Analysis: The change in concentration of the reactants and products over time is used to determine the reaction rate and order.

Protocol 3: Characterization of Silica Species by ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful technique to study the degree of condensation of silica.

-

Sample Preparation: A sample of the silica sol or gel is prepared for NMR analysis.

-

NMR Spectroscopy: In-situ liquid-state ²⁹Si NMR spectroscopy is performed to monitor the temporal changes in the concentration of different silicate species.[7]

-

Spectral Analysis: The NMR spectrum will show distinct peaks corresponding to silicon atoms with different numbers of siloxane bridges (Qⁿ notation, where 'n' is the number of bridging oxygen atoms per silicon tetrahedron).[2]

-

Q⁰: Monomeric Si(OH)₄

-

Q¹: End groups

-

Q²: Middle groups in chains

-

Q³: Branching sites

-

Q⁴: Fully condensed silica (SiO₂)

-

-

Interpretation: The relative intensities of the Qⁿ signals provide quantitative information about the connectivity and degree of condensation of the silica network.[2]

Visualizing Reaction Pathways and Workflows

Hydrolysis and Condensation Pathways

The following diagram illustrates the generalized pathways for the hydrolysis of an this compound precursor followed by the condensation to form a siloxane network.

Caption: Fig. 1: this compound Hydrolysis and Condensation Pathways

Experimental Workflow for Silica Nanoparticle Synthesis and Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of silica nanoparticles.

Caption: Fig. 2: Experimental Workflow

Conclusion

A thorough understanding of this compound hydrolysis and condensation reactions is paramount for the rational design and synthesis of silica-based materials. The interplay of factors such as pH, temperature, solvent, and reactant concentrations provides a versatile toolkit for controlling the final properties of these materials. For professionals in drug development, mastering these principles is key to creating innovative drug delivery vehicles with optimized loading capacities, release kinetics, and biocompatibility. This guide serves as a foundational resource to aid in these research and development endeavors.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]

- 8. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-depth Technical Guide to the Orthosilicate Sol-Gel Process: From Core Principles to Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process, a versatile wet-chemical technique, offers a robust platform for the synthesis of highly pure and homogenous inorganic and hybrid materials.[1] This is particularly true for silica-based materials derived from orthosilicate precursors, which have garnered significant attention across various fields, including catalysis, optics, and notably, drug delivery.[2][3] The ability to meticulously control the material's microstructure, porosity, and surface chemistry at relatively low temperatures makes it an ideal method for encapsulating sensitive therapeutic agents.[4] This technical guide provides a comprehensive overview of the core principles of the this compound sol-gel process, detailed experimental protocols, and insights into its application in drug development.

Core Principles: The Chemistry of Sol-Gel Transformation

The sol-gel process transforms a system of molecular precursors into a solid oxide network through a sequence of hydrolysis and condensation reactions.[2] For orthosilicates, the most common precursors are tetraalkoxysilanes, such as tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS).[5]

The fundamental reactions can be summarized as follows:

-

Hydrolysis: In the presence of water, the alkoxy groups (-OR) of the silicon precursor are replaced by hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.[6]

Si(OR)₄ + H₂O → (OR)₃Si-OH + ROH

-

Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. This polycondensation leads to the formation of a three-dimensional silica network.

-

Water-producing condensation: (OR)₃Si-OH + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + H₂O

-

Alcohol-producing condensation: (OR)₃Si-OR + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + ROH

-

The progression from a colloidal suspension of solid particles in a liquid (the "sol") to a continuous, solid network encapsulating the liquid phase (the "gel") is the hallmark of this process.[1]

Influence of Process Parameters

The physicochemical properties of the final silica material, such as particle size, porosity, and surface area, are critically dependent on several process parameters. The ability to tune these parameters allows for the rational design of materials for specific applications.

Role of Catalysts: Acid vs. Base Catalysis

The choice of catalyst (acid or base) significantly influences the relative rates of hydrolysis and condensation, thereby dictating the structure of the resulting gel network.

-

Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is generally faster than the condensation reaction.[7] This leads to the formation of weakly branched, polymer-like chains that entangle to form a dense, microporous gel.

-

Base Catalysis: In basic media (pH > 7), both hydrolysis and condensation rates are high, with the condensation of highly branched clusters being the dominant growth mechanism. This results in the formation of discrete, spherical particles that aggregate to form a more open, particulate gel network.

Quantitative Effects of Key Parameters

The following tables summarize the quantitative impact of key process parameters on the properties of silica nanoparticles synthesized via the this compound sol-gel method.

Table 1: Effect of Precursor and Water Concentration on Silica Particle Size

| Precursor (TEOS) Concentration (M) | Water/TEOS Molar Ratio | Resulting Particle Size (nm) | Reference |

| 0.17 | 7.5 | ~150 | [8] |

| 0.28 | 7.5 | ~250 | [8] |

| 0.50 | 7.5 | ~450 | [8] |

| 0.20 | 25 | ~250 | [9] |

| 0.20 | 55 | ~400 | [9] |

Table 2: Effect of Catalyst Concentration and Temperature on Silica Particle Size

| Catalyst (NH₃) Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) | Reference |

| 0.3 | 25 | ~200 | [8] |

| 0.5 | 25 | ~350 | [8] |

| 0.7 | 25 | ~500 | [8] |

| 0.5 | 30 | ~300 | [8] |

| 0.5 | 50 | ~150 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and functionalization of silica nanoparticles, which are common applications of the this compound sol-gel process in research and drug development.

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

The Stöber method is a widely used base-catalyzed sol-gel process for producing monodisperse spherical silica nanoparticles.[10][11]

Materials:

-

Tetraethyl this compound (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a mixture of ethanol and deionized water.

-

Add the ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

-

Add TEOS dropwise to the stirring solution.

-

Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[10]

-

Collect the silica particles by centrifugation.

-

Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.[10]

Surface Functionalization for Drug Delivery

The surface of silica nanoparticles is rich in silanol groups (Si-OH), which can be functionalized to attach therapeutic agents or targeting ligands.[10] 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a common reagent for introducing reactive methacrylate groups.[10]

Materials:

-

Synthesized silica nanoparticles

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Toluene (anhydrous)

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.[10]

-

Add TMSPMA to the silica suspension. The amount of TMSPMA can be varied to control the grafting density.[10]

-

(Optional) Add a small amount of triethylamine to catalyze the reaction.[10]

-

Reflux the mixture at a temperature of 110°C for 24 hours under a nitrogen atmosphere with constant stirring.[10]

-

After the reaction, cool the mixture to room temperature.

-

Collect the TMSPMA-functionalized silica particles by centrifugation.

-

Wash the particles thoroughly with toluene and ethanol to remove any unreacted TMSPMA.[10]

-

Dry the functionalized silica particles under vacuum.[10]

Drug Loading into Silica Nanoparticles

Drugs can be loaded into silica nanoparticles either during the synthesis (in-situ) or after the particles have been formed (ex-situ).

In-situ Loading:

-

Dissolve the drug in the ethanol/water/catalyst mixture before the addition of the TEOS precursor.

-

Proceed with the Stöber method as described in section 3.1. The drug will be encapsulated within the growing silica matrix.

Ex-situ Loading (Incipient Wetness Impregnation):

-

Prepare a concentrated solution of the drug in a suitable solvent.

-

Add the drug solution dropwise to the dried silica nanoparticles, ensuring the volume of the solution matches the pore volume of the silica.

-

Dry the drug-loaded particles under vacuum to remove the solvent.

Characterization Techniques

A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized silica materials.

Table 3: Common Characterization Techniques for Sol-Gel Derived Silica

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of hydrolysis and condensation through the disappearance of Si-OR bands and the appearance of Si-O-Si and Si-OH bands.[2][12] |

| Dynamic Light Scattering (DLS) | Determination of particle size, size distribution, and colloidal stability (zeta potential).[2] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of particle morphology, size, and aggregation state.[2] |

| X-ray Diffraction (XRD) | Assessment of the amorphous or crystalline nature of the silica.[2] |

| Nitrogen Adsorption-Desorption (BET Analysis) | Measurement of surface area, pore volume, and pore size distribution. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and quantification of surface functionalization. |

Application in Drug Development: A Case Study of Signaling Pathway Modulation

Silica nanoparticles are increasingly being explored as carriers for targeted drug delivery in cancer therapy and other diseases.[13][14] Their ability to protect the drug from degradation, control its release, and be targeted to specific cells or tissues can enhance therapeutic efficacy and reduce side effects.

Recent studies have shown that silica nanoparticles themselves can interact with cellular signaling pathways. For instance, exposure to silica nanoparticles has been found to upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types.[4][15][16] This is a critical consideration in drug development, as these pathways are often implicated in inflammation and cancer. Therefore, when designing a silica-based drug delivery system, it is essential to consider both the effect of the delivered drug and the potential intrinsic effects of the nanocarrier on cellular signaling.

Conclusion

The this compound sol-gel process provides a highly adaptable and controllable method for the synthesis of silica-based materials with tailored properties. For researchers and professionals in drug development, understanding the core chemical principles, the influence of process parameters, and the available experimental protocols is crucial for designing effective and safe drug delivery systems. The ability to functionalize the surface of silica nanoparticles and control their physicochemical characteristics opens up a vast landscape for the development of next-generation therapeutics. As the field advances, a deeper understanding of the interactions between these nanomaterials and biological systems, including their effects on cellular signaling pathways, will be paramount in translating the potential of sol-gel technology into clinical applications.

References

- 1. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways Regulated by Silica Nanoparticles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. scribd.com [scribd.com]

- 6. google.com [google.com]

- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 8. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mesoporous Silica Nanoparticles as Drug Delivery Systems for Targeted Inhibition of Notch Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 15. Signaling Pathways Regulated by Silica Nanoparticles | MDPI [mdpi.com]

- 16. Signaling Pathways Regulated by Silica Nanoparticles [pubmed.ncbi.nlm.nih.gov]

orthosilicate precursors for silica nanoparticle synthesis

An In-depth Technical Guide to Orthosilicate Precursors for Silica Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of this compound precursors in the synthesis of silica nanoparticles (SNPs). It covers the fundamental chemistry, key synthesis methodologies, and the critical influence of various reaction parameters on the final nanoparticle properties. Detailed experimental protocols and quantitative data are presented to aid in the rational design and synthesis of silica nanoparticles for applications in drug delivery, biomedical imaging, and theranostics.

Introduction to this compound Precursors

Silica nanoparticles are extensively utilized in biomedical fields due to their high biocompatibility, thermal stability, and the tunability of their physical properties such as size, shape, and porosity.[1] The foundation of most silica nanoparticle synthesis lies in the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxide precursors.[2]

Among the most prevalent and well-characterized this compound precursors are:

-

Tetraethyl this compound (TEOS, Si(OC₂H₅)₄): The most commonly used precursor in sol-gel synthesis, providing a controlled reaction pathway for forming silica nanoparticles.[3] Its hydrolysis and condensation rates are well-studied, making it a reliable choice for reproducible synthesis.

-

Tetramethyl this compound (TMOS, Si(OCH₃)₄): Another widely used precursor, TMOS is known for its faster hydrolysis and reaction rates compared to TEOS, which can be advantageous for certain applications but requires more stringent control.[4][5] The use of shorter-chain alkylsilanes like TMOS can lead to the synthesis of smaller nanoparticles.[6]

-

Other Precursors: While TEOS and TMOS dominate the field, other precursors like Tetrakis(2-hydroxyethyl) this compound (THEOS) and trimethoxyvinylsilane (TMVS) are also employed for specific functionalities.[7][8] Inorganic sources such as sodium silicate are also used, offering a more economical route, though potentially with less purity control.[6][9]

The Core Chemistry: Hydrolysis and Condensation

The transformation of liquid this compound precursors into solid silica nanoparticles occurs via two fundamental chemical reactions in the sol-gel process: hydrolysis and condensation.[10]

-

Hydrolysis: The precursor molecule reacts with water, replacing its alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.

-

Condensation: The resulting silanol groups (-Si-OH) react with each other (water condensation) or with remaining alkoxy groups (-Si-OR) (alcohol condensation) to form siloxane bridges (Si-O-Si).[10]

These reactions proceed from monomers to oligomers and eventually to the formation of a colloidal suspension of silica particles (a "sol"), which can then form a continuous network (a "gel").[11] The rates of these reactions are highly dependent on factors like pH, temperature, and catalyst type, which in turn dictate the final properties of the nanoparticles.[2][12]

Caption: The Sol-Gel process for silica nanoparticle synthesis.

Key Synthesis Methodologies

Two primary methods have become standard for producing monodisperse silica nanoparticles: the Stöber method and the reverse microemulsion technique.

Stöber Method

Developed by Werner Stöber and his team in 1968, this is the most widely used wet chemistry approach for synthesizing spherical silica particles with uniform size.[13] The method involves the hydrolysis and condensation of a silica precursor in a mixture of alcohol and water, typically catalyzed by ammonia.[14][15] The resulting particle size can be controlled between 50 and 2000 nm by adjusting reaction conditions.[13]

This protocol is adapted from established procedures to synthesize ~460 nm silica particles.[16]

-

Preparation of Reaction Mixture: In a suitable reaction vessel, mix 73.8 mL of ethanol, 10.8 mL of deionized water, and 9.8 mL of ammonium hydroxide (29 wt%).

-

Initiation: While stirring the mixture vigorously and smoothly, add 5.6 mL of Tetraethyl this compound (TEOS) all at once.

-

Reaction: Allow the reaction to proceed for at least 12 hours at room temperature under continuous stirring. A white, turbid suspension will form, indicating nanoparticle formation.[14]

-

Purification:

-

Collect the silica nanoparticles by centrifugation.

-

Wash the collected particles by re-dispersing them in pure ethanol (sonication may be required) followed by centrifugation. Repeat this step four times.

-

Subsequently, wash the particles with deionized water until the pH of the supernatant is neutral (~7).

-

Caption: Experimental workflow for the Stöber method.

Reverse Microemulsion Method

The reverse microemulsion (or water-in-oil microemulsion) method utilizes micelles as "nanoreactors" for the synthesis.[17] Surfactant molecules form stable water droplets dispersed within a continuous oil phase. The silica precursor, added to the oil phase, diffuses into the aqueous core of the micelles where, in the presence of a catalyst (typically ammonia), hydrolysis and condensation occur.[17][18] This confinement allows for excellent control over particle size, often yielding very small and highly monodisperse nanoparticles.

This protocol is a typical procedure for synthesizing dye-doped silica nanoparticles but is broadly applicable.[19]

-

Microemulsion Formation: In a reaction vessel, prepare the oil phase by mixing 7.5 mL of cyclohexane, 1.77 g of a non-ionic surfactant (e.g., Triton X-100), and 1.6 mL of a co-surfactant (e.g., hexanol).

-

Aqueous Phase Addition: To the stirred oil phase, add 400 µL of deionized water to form the reverse microemulsion.

-

Reagent Addition:

-

Sequentially add 100 µL of TEOS to the microemulsion.

-

Add 60 µL of ammonium hydroxide (29 wt%) to catalyze the reaction within the micelles.

-

-

Reaction: Allow the reaction to stir for 24 hours at room temperature.

-

Purification:

-

Break the microemulsion by adding a sufficient volume of ethanol, causing the nanoparticles to precipitate.

-

Collect the particles via centrifugation.

-

Wash the particles twice with ethanol and once with deionized water to remove residual surfactant and unreacted reagents.

-

Caption: Workflow for reverse microemulsion synthesis.

Influence of Reaction Parameters on Nanoparticle Properties

The rational design of silica nanoparticles requires a thorough understanding of how synthesis parameters affect their final characteristics. The key variables include precursor type and concentration, catalyst, water content, and temperature.

Effect of Precursor Type and Concentration

The choice of this compound precursor significantly impacts reaction kinetics. TMOS, with its shorter methoxy groups, hydrolyzes faster than TEOS.[4][5] This rapid reaction can be harder to control but is sometimes leveraged to produce smaller particles.[6]

The concentration of the precursor is a primary determinant of particle size. Generally, increasing the precursor concentration leads to larger particles, as it promotes particle growth over new nucleation.[20][21] However, at very high concentrations, this can also lead to aggregation and a broader size distribution.[3]

| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |

| TEOS Concentration | 0.05 M - 0.10 M | 48 - 72 | Well-dispersed, spherical nanoparticles. | [3] |

| TEOS Concentration | Higher Conc. | > 72 (Aggregated) | Larger, more aggregated particles due to excessive silica network formation. | [3] |

| TMVS Concentration | 1 mL | 25.10 | Monodisperse particles. | [8] |

| TMVS Concentration | 3 mL | 21.71 - 54.30 | Bimodal size distribution. | [8] |

| TMVS Concentration | 5 mL | 32.26 - 182.75 | Bimodal size distribution with larger particles. | [8] |

Effect of Catalyst and pH

The pH of the reaction medium, controlled by the catalyst, governs the relative rates of hydrolysis and condensation.

-

Base Catalysis (e.g., NH₄OH): Typically performed at pH 8.5-12, base catalysis leads to rapid condensation of highly branched clusters, resulting in stable, spherical, and monodisperse nanoparticles.[20][22] Increasing the ammonia concentration generally increases the particle size.[20][21]

-

Acid Catalysis (e.g., HCl): Under acidic conditions (pH < 7), hydrolysis is rapid, but condensation is slow, leading to the formation of linear or weakly branched polymer chains that tend to form extended gel networks rather than discrete particles.[10][12]

| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |

| Ammonia Conc. | Increasing | Increases | Promotes hydrolysis and condensation, leading to larger particles. | [20] |

| TEOS/Ammonia Ratio | High TEOS, Low Ammonia | Smallest Particles | Disagrees with general trend, suggesting complex interactions. | |

| pH | Mildly Acidic | 1,000 - 10,000 | Formation of large, spherical mesoporous particles. | [20] |

Effect of Temperature

Reaction temperature directly influences the kinetics of both hydrolysis and condensation. An increase in temperature typically accelerates these reactions. This can lead to faster nucleation and the formation of more primary particles, but more commonly it promotes the growth of existing particles, resulting in a larger final particle size.[6][20]

| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |

| Temperature | 30 °C | 28.91 | Smaller particles due to slower reaction rates. | [8][20] |

| Temperature | 70 °C | 113.22 | Larger particles due to increased polycondensation rate. | [8][20] |

| Temperature | Increasing | Increases | Increased reaction rate leads to dense silica structure and larger size. | [20] |

Effect of Water and Co-Solvent Ratio

The molar ratio of water to the silica precursor is critical, as water is a reactant in the hydrolysis step. A higher water concentration generally promotes more complete hydrolysis, which can lead to faster nucleation and potentially smaller particles. However, an excess of water can also dilute reactants, slowing condensation. The alcohol co-solvent (e.g., ethanol) serves to homogenize the precursor and water. Increasing the co-solvent content can lead to larger particles by promoting TEOS hydrolysis, but excessive amounts will dilute the system and hinder the sol-to-gel transition.[6]

| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |

| Co-Solvent (2-butanol) | 4 mL | 40.21 | Smaller particles at lower solvent amounts. | [8] |

| Co-Solvent (2-butanol) | 12 mL | 102.18 | Larger, uniform particles with increased solvent. | [8] |

| Water Concentration | High (>6-7 mol L⁻¹) | Decreases | Promotes nucleation over growth. |

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Tunable Synthesis of Mesoporous Silica Particles with Unique Radially Oriented Pore Structures from Tetramethyl this compound via Oil-Water Emulsion Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Advancing are Mesoporous Silica Nanoparticles? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aidic.it [aidic.it]

- 9. Synthesis and Characterization of Hollow Silica Particles from Te...: Ingenta Connect [ingentaconnect.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stöber process - Wikipedia [en.wikipedia.org]

- 14. prezi.com [prezi.com]

- 15. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mse.iastate.edu [mse.iastate.edu]

- 17. researchgate.net [researchgate.net]

- 18. A method for the growth of uniform silica shells on different size and morphology upconversion nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

role of orthosilicates in materials science

An In-depth Technical Guide on the Role of Orthosilicates in Materials Science

Introduction to Orthosilicates

Orthosilicates, also known as nesosilicates, represent the simplest class of silicate minerals, structurally defined by isolated, discrete [SiO₄]⁴⁻ tetrahedra.[1][2] In this fundamental unit, a central silicon atom is covalently bonded to four oxygen atoms at the vertices of a tetrahedron, with a characteristic Si-O bond length of approximately 162 picometers and an O-Si-O bond angle of about 109.5°.[1][3] Unlike other silicate classes, these tetrahedra are not interconnected by sharing oxygen atoms; instead, their negative charge is balanced by various metal cations that hold the structure together.[1][4] This arrangement is the foundation for a diverse group of minerals, including zircon, garnet, and olivine, the most abundant mineral in the Earth's upper mantle.[1][5]

In materials science, the term "orthosilicate" also extends to organic esters of orthosilicic acid, such as tetraethyl this compound (TEOS) and tetramethyl this compound (TMOS).[3][5] These molecular precursors are pivotal in the synthesis of advanced materials through processes like sol-gel chemistry.[6][7] The intrinsic properties of the this compound structure—robustness, thermal stability, and chemical inertness—make these materials indispensable across a wide spectrum of applications, from high-performance coatings and ceramics to cutting-edge electronics, bioceramics, and energy storage solutions.[4][6][8]

// Central Silicon Atom Si [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6];

// Oxygen Atoms O1 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; O2 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; O3 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; O4 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];

// Bonds from Silicon to Oxygen Si -> O1; Si -> O2; Si -> O3; Si -> O4;

// Invisible nodes for layout {rank=same; O1; O2; O3; O4;} } Caption: The fundamental [SiO₄]⁴⁻ tetrahedral unit of orthosilicates.

Synthesis and Processing of this compound-Based Materials

The fabrication of materials from this compound precursors is a cornerstone of modern materials synthesis, with the sol-gel process being the most prominent technique. This method offers precise control over the final material's properties at the nanoscale.

The Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For orthosilicates, this typically involves the hydrolysis and subsequent condensation of silicon alkoxide precursors like tetraethyl this compound (TEOS) or tetramethyl this compound (TMOS).[7]

-

Hydrolysis: The process begins with the addition of water to the silicon alkoxide precursor in the presence of a solvent (commonly ethanol) and a catalyst (acid or base). The alkoxide groups (-OR) are replaced with hydroxyl groups (-OH).

-

Condensation: The newly formed hydroxyl groups react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as byproducts. This polycondensation reaction results in the formation of a "sol," which is a stable colloidal suspension of silica nanoparticles.

-

Gelation: As the condensation continues, the nanoparticles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in a "gel."

-

Aging and Drying: The gel is then aged to strengthen the network and dried to remove the solvent, yielding a solid material. The drying conditions are critical and determine the final properties, such as porosity and surface area.

The choice of precursor significantly impacts the reaction kinetics; for instance, TMOS, having smaller methoxy groups, hydrolyzes and condenses faster than the more sterically hindered TEOS.[7]

// Nodes start [label="Precursor Mixing\n(TEOS/TMOS, H₂O, Ethanol)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(Catalyst: H⁺ or OH⁻)\nSi(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH"]; condensation [label="Condensation\n2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O"]; sol [label="Colloidal Sol Formation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gelation [label="Gelation\n(3D Network Formation)"]; gel [label="Wet Gel", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Drying\n(Solvent Removal)"]; final [label="Final Material\n(e.g., Coating, Powder, Aerogel)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> hydrolysis [label="Step 1"]; hydrolysis -> condensation [label="Step 2"]; condensation -> sol; sol -> gelation [label="Step 3"]; gelation -> gel; gel -> drying [label="Step 4"]; drying -> final [label="Step 5"]; } Caption: Workflow of the sol-gel process for this compound materials.

Other Synthesis Methods

-

Solid-State Reaction: This conventional high-temperature method involves mixing and heating powdered reactants to induce chemical reactions in the solid state. It is commonly used to produce crystalline this compound phosphors and ceramics, such as europium-doped barium this compound (Ba₂SiO₄:Eu).[5][9]

-

Non-aqueous Synthesis: Recent advances have enabled the selective synthesis of orthosilicic acid (Si(OH)₄) and its oligomers in organic solvents.[10][11] This method avoids the uncontrolled polymerization typical in aqueous solutions, providing pure, stable building blocks for advanced, highly defined silicon oxide-based materials.[10]

Key Applications in Materials Science

The unique structural and chemical properties of orthosilicates enable their use in a diverse range of high-technology fields.

Advanced Coatings and Structural Materials

This compound precursors are fundamental to producing high-performance coatings, adhesives, and sealants.[8] The sol-gel process creates silica networks that form strong, durable bonds with various substrates, enhancing resistance to corrosion, thermal degradation, and mechanical wear.[6] In structural applications, the inherent hardness of mineral orthosilicates like zircon and garnet makes them excellent abrasives, while their thermal stability is leveraged in high-temperature furnace linings.[4] Hafnium this compound (HfSiO₄) is under investigation as an environmental barrier coating for protecting silicon-based ceramic composites in high-temperature environments.[12]

Electronics and Optical Materials

In electronics, orthosilicates such as hafnon (HfSiO₄) and zircon (ZrSiO₄) are explored as potential high-k dielectric materials to replace silicon dioxide in microelectronic devices.[12][13] Their most widespread optical application is as host materials for phosphors. For example, doping barium this compound (Ba₂SiO₄) with europium (Eu²⁺) or strontium (Sr²⁺) produces efficient phosphors for green and blue light-emitting diodes (LEDs), respectively.[5] Cerium-doped this compound oxyapatites also show significant promise as luminescent materials.[14]

Bioceramics and Drug Delivery

Orthosilicates are highly relevant to the biomedical field. Silica nanoparticles synthesized from precursors like TEOS are being explored as carriers for drug delivery systems due to their high surface area, tunable pore size, and biocompatibility.[6] Furthermore, calcium silicate-based bioceramics are widely used for bone and tooth replacement.[15][16] These materials are bioactive, meaning they can bond to living tissue and support its growth.[16] Their porous structure can be loaded with therapeutic agents (e.g., antibiotics, anti-inflammatory drugs) to create local drug delivery systems for treating bone infections, defects, or tumors.[15][17][18]

// Nodes precursor [label="this compound Precursor\n(e.g., TEOS, TMOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Synthesis Route\n(Sol-Gel, etc.)"]; carrier [label="Carrier Formation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nanoparticles [label="Mesoporous Silica\nNanoparticles (MSNs)"]; scaffolds [label="Porous Bioceramic\nScaffolds"]; loading [label="Drug Loading", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; release [label="Controlled Release\n(Local Delivery)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor -> synthesis; synthesis -> carrier; carrier -> nanoparticles; carrier -> scaffolds; nanoparticles -> loading; scaffolds -> loading; loading -> release; } Caption: Logical workflow for this compound-based drug delivery systems.

Energy Storage

This compound compounds are emerging as promising cathode materials for next-generation lithium-ion batteries.[13] Materials like lithium iron silicate (Li₂FeSiO₄) and lithium manganese silicate (Li₂MnSiO₄) offer high theoretical capacities.[19] The primary challenge lies in their low intrinsic electronic conductivity, which researchers are addressing by creating nanocomposites with carbon coatings to enhance performance and stability.[13][19]

Quantitative Data on this compound Materials

The performance of this compound-based materials is quantified by their mechanical and thermal properties. The following tables summarize key data for selected advanced this compound systems.

Table 1: Thermo-Mechanical Properties of Hafnium this compound (HfSiO₄)

Data sourced from a combination of DFT calculations and experimental assessments.[12]

| Property | Temperature | Value |

| Coefficient of Thermal Expansion (CTE) | 300 K | 3.06 × 10⁻⁶ K⁻¹ |

| 1500 K | 6.36 × 10⁻⁶ K⁻¹ | |

| Thermal Conductivity | 300 K (Predicted) | 16.1 W/m·K |

| 300 K (Measured) | 13.3 W/m·K |

Table 2: Mechanical and Thermal Properties of Ytterbium-Silicate-Mullite Composites

Properties of composites fabricated by pressureless sintering.[20]

| Property | Condition | Value |

| Vickers Hardness | 5 mol% Yb₂SiO₅ additive | ~9.0 GPa |

| Fracture Toughness | 15 mol% Yb₂SiO₅ additive | ~2.7 MPa·m¹/² |

| Thermal Conductivity | 1200 °C (5 mol% additive) | 3.6 W/m·K |

| 1200 °C (15 mol% additive) | 4.0 W/m·K |

Table 3: Mechanical Properties of Lithium Silicate Glass-Ceramics

Comparison of as-received lithium metasilicate vs. heat-treated lithium disilicate.[21]

| Material Phase | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Young's Modulus (GPa) |

| Li₂SiO₃ (Metasilicate) | 6.1 ± 0.3 | 1.3 ± 0.2 | 82.3 |

| Li₂Si₂O₅ (Disilicate) | 5.76 ± 0.17 | 1.60 ± 0.03 | 100.3 |

Detailed Experimental Protocols

This section provides methodologies for key synthesis and characterization techniques relevant to this compound materials.

Protocol for Sol-Gel Synthesis of an this compound Coating

This protocol describes the preparation of a silica-based coating on a substrate using TEOS as a precursor.[13]

-

Materials and Reagents:

-

Tetraethyl this compound (TEOS)

-

Deionized water

-

Ethanol (solvent)

-

Nitric acid (0.1 M, catalyst)

-

Substrate (e.g., glass, metal)

-

-

Procedure:

-

Sol Preparation: In a sealed container, mix TEOS, deionized water, and ethanol in a molar ratio of 1:4:8.

-

Catalysis: Adjust the pH of the mixture to 3 by adding 0.1 M nitric acid dropwise while stirring.

-

Hydrolysis/Condensation: Seal the container and stir the mixture at room temperature for 8 hours (e.g., at 300 rpm) to allow for sufficient hydrolysis and condensation to form a stable sol.

-

Coating Application: Apply the prepared sol onto the substrate using a suitable technique, such as a padding mangle, dip-coating, or spin-coating. For a padding mangle, an 80% expression is typical.

-

Drying and Curing: Dry the coated substrate at ambient temperature to evaporate the solvent. Subsequently, cure the coating in an oven at 130°C for 5 minutes to complete the condensation process and densify the silica network.

-

Protocol for Nanoindentation Testing of Thin Films

Nanoindentation is a high-precision technique for determining the hardness and elastic modulus of thin films and coatings.[7]

-

Instrumentation:

-

Nanoindenter instrument

-

Berkovich diamond indenter tip (standard for its self-similar geometry)

-

-

Procedure:

-

Sample Preparation: Securely mount the coated substrate onto the nanoindenter stage to prevent any movement during testing.

-

Indenter Approach: Bring the indenter tip into contact with the coating surface at a controlled, slow rate.

-

Loading/Unloading Cycle:

-

Apply a predefined load (or displace to a predefined depth) to the indenter, pressing it into the film. The load and displacement are continuously recorded throughout this step.

-

Hold the indenter at the maximum load for a short period to allow for material relaxation (creep).

-

Unload the indenter at a controlled rate until it is fully withdrawn from the surface, again recording the load-displacement data.

-

-

Data Analysis: The resulting load-displacement curve is analyzed. The hardness is calculated from the maximum load divided by the projected contact area. The elastic modulus is determined from the slope of the initial portion of the unloading curve, which represents the elastic recovery of the material.

-

Protocol for In Vitro Bioactivity and Drug Release Assessment

This protocol outlines the steps to evaluate the bioactivity (apatite formation) and drug release profile of a porous this compound-based bioceramic scaffold.[18]

-

Materials and Reagents:

-

Porous bioceramic scaffold

-

Simulated Body Fluid (SBF)

-

Model drug (e.g., ciprofloxacin)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Bioactivity Test (Apatite Formation):

-

Immerse the scaffold in SBF at 37°C for a set period (e.g., 5-10 days).

-

After immersion, remove the scaffold, gently rinse with deionized water, and dry.

-

Characterize the surface using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to identify the formation of a hydroxyapatite layer, which indicates bioactivity.

-

-

Drug Loading:

-

Immerse the scaffold in a concentrated solution of the model drug for a sufficient time to allow the drug to adsorb into the pores.

-

Remove the scaffold and dry it under vacuum.

-

-

Drug Release Study:

-

Place the drug-loaded scaffold into a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter), withdraw a small aliquot of the PBS solution.

-

Replenish the withdrawn volume with fresh PBS to maintain a constant volume (sink conditions).

-

Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (e.g., ~278 nm for ciprofloxacin).

-

-

Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. The kinetics can be fitted to various mathematical models to understand the release mechanism.

-

References

- 1. ck12.org [ck12.org]

- 2. byjus.com [byjus.com]

- 3. This compound (17181-37-2) for sale [vulcanchem.com]

- 4. This compound minerals as abrasives | Research Starters | EBSCO Research [ebsco.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Understanding Methyl this compound: A Versatile Chemical Agent in Various Applications-GBXF SILICONES [en.gbxfsilicones.com]

- 7. benchchem.com [benchchem.com]

- 8. vanabio.com [vanabio.com]

- 9. scilit.com [scilit.com]

- 10. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Luminescence properties of Ce3+ in this compound oxyapatite NaY9 (SiO4 )6 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. In vitro biocompatibility and bioactivity of calcium silicate-based bioceramics in endodontics (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Unveiling the Tetrahedron: An In-depth Technical Guide to the Orthosilicate Anion

For Researchers, Scientists, and Drug Development Professionals

The orthosilicate anion, [SiO₄]⁴⁻, the fundamental building block of silicate minerals, holds a significance that extends from geochemistry to human health. Its simple yet elegant tetrahedral structure dictates the properties of a vast array of natural and synthetic materials. This technical guide provides a comprehensive exploration of the this compound anion's core structure, the experimental methodologies used to elucidate it, and its emerging role in biological signaling pathways relevant to drug development.

The Tetrahedral Core: Structural Parameters of the this compound Anion

The defining feature of the this compound anion is its tetrahedral geometry, with a central silicon atom covalently bonded to four oxygen atoms. This arrangement arises from the sp³ hybridization of the silicon atom.[1] The Si-O bonds exhibit a character that is approximately 50% ionic and 50% covalent. The isolated nature of these tetrahedra, meaning they do not share oxygen atoms with other SiO₄ tetrahedra, is the defining characteristic of orthosilicates, also known as nesosilicates.[2][3]

The precise bond lengths and angles within the this compound tetrahedron can vary slightly depending on the surrounding cations in the crystal lattice and the specific mineral. However, they generally conform to the idealized tetrahedral geometry.

| Parameter | Typical Value | Range | Reference |

| Si-O Bond Length | 162 pm | 160 - 164 pm | [2] |

| O-Si-O Bond Angle | 109.5° | ~109.5° | [1] |

Experimental Determination of the this compound Structure

The precise three-dimensional arrangement of atoms within the this compound anion is primarily determined through sophisticated analytical techniques. Single-crystal X-ray diffraction and Raman spectroscopy are two of the most powerful methods employed for this purpose.

Single-Crystal X-ray Diffraction (SC-XRD)

Principle: SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles.[4] The technique relies on the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms in a crystal. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

Generalized Experimental Protocol:

-

Crystal Selection and Mounting: A suitable, single crystal of an this compound-containing compound is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryo-protectant like paratone oil, and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[5]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[5] The crystal is rotated through a series of angles, and the diffracted X-rays are detected by a CCD or other area detector.[4]

-

Data Processing: The collected diffraction data, consisting of thousands of reflections, are processed to determine their intensities and positions. This step involves indexing the reflections to assign Miller indices (hkl) and integrating their intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson functions to determine the initial positions of the atoms. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction patterns.[4] The final output is a detailed crystallographic model, including precise bond lengths and angles.

Raman Spectroscopy

Principle: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and symmetry of molecules. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This shift, known as the Raman shift, corresponds to the vibrational frequencies of the molecule's bonds. The Raman spectrum of the this compound anion is characterized by distinct peaks corresponding to the stretching and bending modes of the SiO₄ tetrahedron.

Generalized Experimental Protocol:

-

Sample Preparation: A sample of the this compound-containing material is placed on a microscope slide or in a suitable sample holder. For powdered samples, a small amount is typically pressed into a pellet.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a sensitive detector is used. The laser is focused onto the sample through a microscope objective.

-

Data Acquisition: The scattered light from the sample is collected and passed through a filter to remove the intense Rayleigh scattered light (light scattered at the same frequency as the incident laser). The remaining Raman scattered light is then dispersed by a grating and detected.

-